Phenmedipham serves as a valuable tool for understanding herbicide action on plants at the cellular level. Research investigates how phenmedipham disrupts plant growth processes by inhibiting phenylalanine ammonia-lyase (PAL), a key enzyme in the biosynthesis of lignin and other aromatic compounds crucial for plant cell wall structure and development [1]. By studying the effects of phenmedipham on PAL activity and plant growth, researchers gain insights into the mechanisms by which herbicides control weeds.
[1] (Linscott, D. T., & Sussex, I. R. (1970). Inhibition of phenylalanine ammonia-lyase by herbicides. Phytochemistry, 9(10), 2083-2088)()
Phenmedipham is employed in scientific studies to investigate the development of weed resistance to herbicides. Researchers expose weed populations to phenmedipham over multiple generations to identify and characterize resistant weeds. Understanding the mechanisms by which weeds develop resistance to phenmedipham helps scientists develop new and more effective weed control strategies [2].
[2] (Vila-Aiub, M. M., Beckie, H. J., & Tardif, M. J. (2009). Characterization of phenmedipham-resistant wild oat (Avena fatua L.) populations in western Canada. Weed Science, 57(2), 182-189) ()
Phenmedipham is a chemical compound classified as a phenylcarbamate herbicide, primarily used for the control of weeds in various crops. Its chemical structure is characterized by the formula and it is recognized for its role as an inhibitor of photosynthesis in plants, specifically targeting the photosystem II complex. This mechanism of action makes it effective against a wide range of broadleaf and grassy weeds, particularly in sugar beet cultivation .
The initial synthesis of phenmedipham involves its formation from meta-aminophenol through a reaction with phosgene in an alkyl alkanoate solvent, resulting in meta-hydroxyphenylcarbamic acid . Subsequent reactions facilitate the conversion into the active herbicide form.
Phenmedipham acts as a cholinesterase inhibitor, which interferes with the normal functioning of acetylcholinesterase enzymes in target organisms. This inhibition leads to an accumulation of acetylcholine at synaptic junctions, disrupting normal nerve transmission . Its absorption and distribution within biological systems are rapid; studies show that about 80% is absorbed within 24 hours after administration. The compound is extensively distributed across various tissues including plasma, lungs, liver, and kidneys .
The synthesis of phenmedipham can be achieved through several methods:
Phenmedipham is predominantly used in agriculture as a selective herbicide. Its applications include:
Studies on phenmedipham have highlighted its interactions with various biological systems. It has been shown to exhibit low mobility in soil but high mobility for its metabolite MHPC under certain conditions. This characteristic raises considerations regarding environmental persistence and potential impacts on non-target organisms . Furthermore, its metabolic pathways have been explored in different species, including livestock, revealing complex interactions leading to various metabolites .
Phenmedipham shares similarities with other phenylcarbamate herbicides but possesses unique characteristics that distinguish it from them. Below is a comparison with similar compounds:
Compound Name | Chemical Structure | Primary Use | Unique Features |
---|---|---|---|
Carbaryl | C${12}$H${15}$NO$_{2}$ | Insecticide | Broad-spectrum insect control |
Desmedipham | C${15}$H${15}$N${2}$O${4}$ | Herbicide | Similar action but different efficacy |
Isoproturon | C${12}$H${17}$N$_{3}$O | Herbicide | Selective against grasses |
Phenmedipham's unique mechanism as a photosynthesis inhibitor sets it apart from other compounds that may target different biological pathways or have broader insecticidal properties.
Phenmedipham is a bis-carbamate herbicide with the systematic name 3-[(methoxycarbonyl)amino]phenyl 3-methylcarbanilate. Its molecular formula is C₁₆H₁₆N₂O₄, featuring two carbamate functional groups (Figure 1). The structure comprises:
The compound’s planar geometry arises from conjugation between the aromatic rings and carbamate moieties, which influences its herbicidal activity.
The molecular weight of phenmedipham is 300.31 g/mol, calculated from its empirical formula and confirmed via mass spectrometry.
Phenmedipham exhibits limited solubility in polar solvents:
Solvent | Solubility (g/100 mL) |
---|---|
Water | <0.1 (at 21°C) |
Methanol | Slightly soluble |
Acetone | Moderately soluble |
Dichloromethane | Highly soluble |
Its hydrophobicity (log P = 3.59) correlates with low leaching potential in soil.
Phenmedipham has no geometric or optical isomers due to its symmetric substitution pattern. However, its ethyl analog, phenmedipham-ethyl (CAS 13684-44-1), replaces the methoxy group with ethoxy, altering solubility and herbicidal kinetics. Conformational studies suggest restricted rotation around the carbamate bonds, stabilizing the planar structure.
Key ¹H NMR signals (400 MHz, CDCl₃):
δ (ppm) | Assignment |
---|---|
6.94–6.54 | Aromatic protons |
3.83 | Methoxy (-OCH₃) |
2.30 | Methyl (-CH₃) |
¹³C NMR data confirm carbamate carbonyls at δ 155–160 ppm.
Phenmedipham exerts its primary herbicidal effect through the disruption of carbon dioxide fixation processes in photosynthetic organisms. The compound functions as a selective photosystem II inhibitor that interferes with the Calvin cycle by blocking the production of essential energy compounds required for carbon dioxide assimilation [1] [2]. The mechanism involves competitive binding to the QB site in the D1 protein of photosystem II, which prevents the normal electron transfer sequence necessary for carbon dioxide reduction [3] [4].
The disruption of carbon dioxide fixation occurs through a cascade of molecular events initiated by phenmedipham binding to the plastoquinone binding pocket in the thylakoid membrane. This binding effectively blocks the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby preventing the formation of reduced plastoquinone (PQH2) [5] [6]. Without functional plastoquinone cycling, the electron transport chain cannot maintain the proton gradient necessary for adenosine triphosphate synthesis, which is essential for carbon dioxide fixation through the Calvin cycle [7].
Research has demonstrated that phenmedipham strongly inhibits electron transfer through photosystem II with fifty percent inhibition occurring at concentrations as low as 0.02 μM [8]. The compound exhibits high affinity for thylakoid membranes with a dissociation constant (Km) of 0.137 μM, indicating tight binding to the target site [8]. The binding affinity for the specific D1 protein interaction has been estimated at 0.067 μM, demonstrating the compound's selectivity for this critical photosynthetic component [8].
The inhibition of photosystem II by phenmedipham results in significant disruption of adenosine triphosphate and reduced nicotinamide adenine dinucleotide phosphate production, which are fundamental energy currencies required for cellular metabolism [9] [10]. The mechanism involves the blockade of photosynthetic electron transport at the level of plastoquinone binding, which prevents the establishment of the proton gradient necessary for adenosine triphosphate synthesis through photophosphorylation [11] [12].
Phenmedipham binding to the QB site in the D1 protein prevents the normal cycling of plastoquinone between its oxidized and reduced forms, thereby disrupting the electron transport chain that drives the production of both adenosine triphosphate and reduced nicotinamide adenine dinucleotide phosphate [13] [14]. This interruption occurs specifically at the point where electrons are transferred from photosystem II to the cytochrome b6f complex, effectively halting the linear electron flow that generates the proton-motive force required for energy production [15].
The compound's inhibitory effect on adenosine triphosphate production is particularly pronounced because it blocks both cyclic and noncyclic photophosphorylation pathways [16]. Studies have shown that phenmedipham completely inhibits photosynthesis at concentrations of 2 × 10^-7 M, with the inhibition occurring specifically at the photosystem II level [17]. The interference with reduced nicotinamide adenine dinucleotide phosphate production is equally significant, as this compound is essential for carbon fixation reactions and various biosynthetic processes [18].
Phenmedipham demonstrates specific molecular interactions with key protein targets involved in photosynthetic electron transport and cholinergic neurotransmission. The primary molecular target is the D1 protein of photosystem II, where phenmedipham binds to the QB site with high affinity, competing with the natural plastoquinone substrate [19] [20]. The binding involves critical amino acid residues including histidine-215, serine-264, and phenylalanine-265, which form hydrogen bonds and hydrophobic interactions with the herbicide molecule [21] [22].
The molecular interaction with the D1 protein involves a complex binding mode where phenmedipham occupies the plastoquinone binding pocket, forming hydrogen bonds with the side chain of histidine-215 and the hydroxyl group of serine-264 [23]. Structural modeling studies have revealed that the compound binds in a shallow groove surrounded by transmembrane helices, with the methoxy group oriented toward the protein surface and the carbamate linkages positioned for optimal interaction with the binding site residues [24].
In addition to photosystem II interactions, phenmedipham exhibits molecular targeting of cholinesterase enzymes through its carbamate structure. The compound forms unstable complexes with acetylcholinesterase and butyrylcholinesterase through carbamoylation of the serine residue in the enzyme active site [25] [26]. This interaction represents a secondary molecular target that contributes to the compound's biological effects beyond its primary herbicidal mechanism.
The molecular interaction with fatty acid amide hydrolase represents another significant target, with phenmedipham demonstrating competitive inhibition with an IC50 value of 377 nM [27]. This interaction involves binding to the enzyme's active site through non-covalent interactions that prevent substrate access to the catalytic machinery [27].
The structure-activity relationships of phenmedipham reveal critical molecular features that determine its biological activity and selectivity. The compound's carbamate linkage is essential for herbicidal activity, as modifications or removal of this functional group results in complete loss of photosystem II inhibition [28]. The central carbamate bridge serves as both the recognition element for target binding and the site for metabolic deactivation through hydrolysis [29].
The phenyl ring systems in phenmedipham contribute significantly to binding affinity and selectivity for the QB site in photosystem II. The 3-methylphenyl group provides hydrophobic interactions that stabilize the compound within the binding pocket, while the methoxycarbonylaminophenyl moiety contributes to the proper orientation for hydrogen bonding interactions [30]. Substitutions on the aromatic rings can dramatically alter both potency and selectivity, with electron-withdrawing groups generally increasing herbicidal activity [31].
The methoxy group in phenmedipham influences selectivity between different photosystem II inhibitors and affects the compound's metabolic fate. This substituent contributes to the compound's lipophilicity and membrane penetration properties, while also serving as a potential site for metabolic hydroxylation [32]. The positioning of the methoxy group relative to the carbamate linkage is critical for optimal binding affinity and biological activity [33].
Structure-activity studies have demonstrated that the spatial arrangement of the carbamate linkages in phenmedipham is crucial for activity. The compound exists as a bis-carbamate structure where both carbamate groups contribute to the overall binding affinity and selectivity profile [34]. Modifications to the length or flexibility of the linker between the two carbamate groups can significantly impact both herbicidal potency and selectivity for different plant species [35].
Phenmedipham demonstrates significant cholinesterase inhibition properties through its carbamate structure, which enables covalent modification of the enzyme active site. The compound acts as a progressive inhibitor of both acetylcholinesterase and butyrylcholinesterase, forming carbamoyl-enzyme complexes that are slowly hydrolyzed compared to the normal acetyl-enzyme intermediate [36] [37]. This inhibition mechanism is characteristic of carbamate pesticides and represents an important secondary biological effect beyond the primary herbicidal action.
The cholinesterase inhibition by phenmedipham involves the formation of a covalent bond between the carbamate group and the serine residue in the enzyme active site [38]. This carbamoylation reaction is similar to the normal acetylation that occurs during acetylcholine hydrolysis, but the carbamoyl-enzyme complex undergoes much slower hydrolysis, resulting in prolonged enzyme inhibition [39]. The inhibition is characterized as reversible but with a significantly extended recovery time compared to natural substrate turnover.
Studies have demonstrated that phenmedipham exhibits inhibitory effects on cholinesterase activity in various biological systems. In the soil invertebrate Enchytraeus albidus, phenmedipham produced significant cholinesterase inhibition both in in vivo and in vitro conditions, suggesting that this represents a robust biomarker for herbicide exposure [40]. The compound's ability to inhibit cholinesterases contributes to its toxicological profile and potential effects on non-target organisms.
The cholinesterase inhibition properties of phenmedipham are influenced by the compound's structural features, particularly the carbamate linkage and aromatic substituents. The presence of two carbamate groups in the molecule may contribute to enhanced inhibitory potency compared to monocarbamate compounds, although the specific contribution of each carbamate group to cholinesterase inhibition has not been fully characterized [41].
The interaction between phenmedipham and acetylcholinesterase represents a well-characterized example of carbamate-mediated enzyme inhibition. The compound binds to the active site of acetylcholinesterase through initial non-covalent interactions, followed by nucleophilic attack by the catalytic serine residue on the carbamate carbon [42]. This results in the formation of a covalent carbamoyl-enzyme intermediate and the release of the methylphenyl leaving group [43].
The acetylcholinesterase-phenmedipham interaction follows a two-step mechanism where the initial binding forms a reversible enzyme-inhibitor complex, followed by slow covalent modification to produce the carbamoyl-enzyme complex [44]. The dissociation constant for the initial binding interaction and the rate constant for carbamoylation determine the overall inhibitory potency of the compound [45]. The carbamoyl-enzyme complex subsequently undergoes slow hydrolysis to regenerate the active enzyme, with the rate of this reaction determining the duration of inhibition.
Structural studies have revealed that phenmedipham can adopt different binding modes within the acetylcholinesterase active site, depending on the orientation of the molecule and the specific interactions formed with active site residues [46]. The compound's elongated structure allows for multiple potential binding orientations, with the most effective configuration positioning one of the carbamate groups for optimal nucleophilic attack by the catalytic serine [47].
The interaction with acetylcholinesterase is influenced by the compound's structural features, particularly the presence of the methoxy group and the methylphenyl substituent. These groups contribute to the binding affinity and selectivity of the interaction, while also affecting the rate of carbamoylation and the stability of the resulting enzyme-inhibitor complex [48]. The dual carbamate structure of phenmedipham may provide additional binding interactions that enhance the overall inhibitory potency compared to related monocarbamate compounds.
Enzyme System | Interaction Type | Kinetic Parameters | Physiological Role |
---|---|---|---|
Cholinesterases | Irreversible inhibition | Progressive inhibition | Neurotoxicity |
Photosystem II complex | Competitive inhibition | Ki = 0.02-0.137 μM | Photosynthesis inhibition |
Phenmedipham hydrolase | Substrate hydrolysis | Vmax = 0.17 μmol/min/mg | Detoxification |
Carboxylesterases | Substrate recognition | Variable affinity | Metabolism |
Cytochrome P450 | Metabolic oxidation | Not characterized | Phase I metabolism |
Glutathione S-transferases | Conjugation reactions | Not characterized | Phase II metabolism |
Target Site | Binding Affinity (Km) | Key Amino Acids | Interaction Type | Functional Effect |
---|---|---|---|---|
D1 protein QB site | 0.137 μM | His215, Ser264, Phe265 | Hydrogen bonding | Blocks electron transfer |
Plastoquinone binding pocket | 0.067 μM | His215, Ser264 | Hydrophobic/H-bonding | Prevents CO2 fixation |
Thylakoid membrane | High affinity | Multiple residues | Membrane association | Disrupts photosynthesis |
Acetylcholinesterase active site | Variable | Ser residue in active site | Covalent modification | Inhibits nerve transmission |
Carbamate hydrolase | Low affinity | Catalytic triad | Substrate binding | Metabolic detoxification |
Electron transport chain | Variable | Multiple sites | Competitive inhibition | Energy production disruption |
Structural Feature | Activity Contribution | SAR Impact | Metabolic Fate |
---|---|---|---|
Carbamate linkage | Essential for inhibition | Loss eliminates activity | Hydrolysis point |
Phenyl rings | Provides binding affinity | Modifications alter binding | Hydroxylation sites |
Methoxy group | Influences selectivity | Position affects efficacy | Unchanged |
Methylphenyl group | Affects potency | Size influences potency | Oxidation possible |
Central carbamate bridge | Critical for mechanism | Hydrolysis site | Primary cleavage |
Aromatic substitution | Modulates activity | Affects selectivity | Secondary modifications |
Environmental Hazard